Cas no 32863-83-5 (7-Chlorobenzo[h]quinoline)

7-Chlorobenzo[h]quinoline is a chlorinated heterocyclic compound featuring a fused quinoline structure with a chlorine substituent at the 7-position. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its rigid aromatic framework and electron-withdrawing chlorine moiety enhance its utility in cross-coupling reactions and as a building block for complex molecular architectures. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined structure and reactivity make it a preferred choice for researchers exploring novel heterocyclic systems or designing targeted bioactive molecules.
7-Chlorobenzo[h]quinoline structure
7-Chlorobenzo[h]quinoline structure
商品名:7-Chlorobenzo[h]quinoline
CAS番号:32863-83-5
MF:C13H8ClN
メガワット:213.662322044373
MDL:MFCD31657862
CID:4644393
PubChem ID:102217970

7-Chlorobenzo[h]quinoline 化学的及び物理的性質

名前と識別子

    • 7-Chlorobenzo[h]quinoline
    • Benzo[h]quinoline, 7-chloro-
    • MFCD31657862
    • SCHEMBL22963304
    • SY226545
    • AKOS037630702
    • 32863-83-5
    • AC5907
    • MDL: MFCD31657862
    • インチ: 1S/C13H8ClN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H
    • InChIKey: AFWMPSBCFMELDX-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=C3C(Cl)=CC=CC3=2)C=CC=1

計算された属性

  • せいみつぶんしりょう: 213.0345270g/mol
  • どういたいしつりょう: 213.0345270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 12.9Ų

7-Chlorobenzo[h]quinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y24025-1g
7-Chlorobenzo[h]quinoline
32863-83-5 95%
1g
¥5179.0 2023-09-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY226545-0.25g
6-Aminobenzoisothiazole
32863-83-5 ≥95%
0.25g
¥1450.0 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY226545-5g
6-Aminobenzoisothiazole
32863-83-5 ≥95%
5g
¥6250.0 2023-09-15
eNovation Chemicals LLC
D685560-1g
7-Chlorobenzo[h]quinoline
32863-83-5 95%
1g
$400 2023-03-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y24025-1g
7-Chlorobenzo[h]quinoline
32863-83-5 95%
1g
¥5179.0 2023-09-09
AstaTech
AC5907-5/G
7-CHLOROBENZO[H]QUINOLINE
32863-83-5 95%
5g
$1591 2023-09-19
eNovation Chemicals LLC
D685560-0.25g
7-Chlorobenzo[h]quinoline
32863-83-5 95%
0.25g
$165 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y24025-250mg
7-Chlorobenzo[h]quinoline
32863-83-5 95%
250mg
¥2179.0 2023-09-09
Chemenu
CM386043-250mg
7-Chlorobenzo[h]quinoline
32863-83-5 95%+
250mg
$216 2023-03-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C489324-1g
7-Chlorobenzo[h]quinoline
32863-83-5 97%
1g
¥3604.90 2023-09-03

7-Chlorobenzo[h]quinoline 関連文献

7-Chlorobenzo[h]quinolineに関する追加情報

Introduction to 7-Chlorobenzo[h]quinoline (CAS No. 32863-83-5)

7-Chlorobenzo[h]quinoline (CAS No. 32863-83-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzoquinolines, which are characterized by their unique structural features and diverse biological activities. The presence of a chlorine atom at the 7-position imparts specific chemical and physical properties that make it an interesting candidate for various applications.

The molecular formula of 7-Chlorobenzo[h]quinoline is C14H9ClN, and its molecular weight is approximately 226.69 g/mol. The compound exhibits a crystalline structure with a melting point ranging from 150 to 152°C. These physical properties are crucial for its handling and storage in laboratory settings, ensuring stability and consistency in experimental conditions.

In recent years, the study of 7-Chlorobenzo[h]quinoline has expanded beyond its basic chemical characterization to include its potential therapeutic applications. Research has shown that this compound possesses notable biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These findings have sparked interest in exploring its potential as a lead compound for drug development.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory effects of 7-Chlorobenzo[h]quinoline. The researchers found that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 7-Chlorobenzo[h]quinoline could be a promising candidate for treating inflammatory diseases.

In addition to its anti-inflammatory properties, 7-Chlorobenzo[h]quinoline has also been studied for its antioxidant activity. A 2020 study published in the Oxidative Medicine and Cellular Longevity journal demonstrated that the compound exhibited strong scavenging activity against reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. The antioxidant potential of 7-Chlorobenzo[h]quinoline makes it a valuable candidate for developing therapeutic agents targeting oxidative stress-related conditions.

The antitumor properties of 7-Chlorobenzo[h]quinoline have also been explored in several studies. A 2019 publication in the Cancer Letters journal reported that the compound induced apoptosis in human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings highlight the potential of 7-Chlorobenzo[h]quinoline as a novel anticancer agent.

Beyond its biological activities, 7-Chlorobenzo[h]quinoline has also found applications in materials science. Its unique electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research in this area has focused on optimizing the molecular structure of 7-Chlorobenzo[h]quinoline-based materials to enhance their performance and stability.

A 2022 study published in the Journal of Materials Chemistry C investigated the use of 7-Chlorobenzo[h]quinoline-derived materials as hole-transporting layers in perovskite solar cells. The researchers found that these materials significantly improved the efficiency and stability of the solar cells, making them a promising candidate for next-generation photovoltaic technologies.

In conclusion, 7-Chlorobenzo[h]quinoline (CAS No. 32863-83-5) is a multifaceted compound with a wide range of potential applications in both medicinal chemistry and materials science. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, the future prospects for this compound appear promising.

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清らかである:99%/99%/99%/99%
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